4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate
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Overview
Description
Regorafenib hydrate is an oral multi-kinase inhibitor developed by Bayer. It is primarily used as a targeted therapy for various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The compound works by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Regorafenib hydrate involves several key steps, including O-alkylation, nitration, and reduction reactions . The process begins with the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. This intermediate is then subjected to further nucleophilic addition to obtain Regorafenib . Common reagents used in these reactions include hydrazine hydrate, iron powder, zinc dust, and palladium .
Industrial Production Methods: Industrial production of Regorafenib hydrate focuses on optimizing yield and purity while minimizing costs. The process avoids using column chromatography to isolate intermediates, which reduces reaction requirements and is cost-saving . This optimized route increases the overall yield from 35.0% to 57.0% and purity from 97.0% to 99.8% .
Chemical Reactions Analysis
Types of Reactions: Regorafenib hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, iron powder, zinc dust, and palladium . The conditions for these reactions are carefully controlled to ensure high yield and purity.
Major Products: The major product formed from these reactions is Regorafenib itself, which is then converted into its hydrate form for medical use .
Scientific Research Applications
Regorafenib hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . In chemistry and biology, it serves as a valuable tool for studying kinase inhibition and its effects on tumor growth and angiogenesis . Industrially, it is produced in large quantities for pharmaceutical use .
Mechanism of Action
Regorafenib hydrate exerts its effects by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . Specifically, it targets vascular endothelial growth factor receptors 1-3, KIT, PDGFR-alpha, PDGFR-beta, RET, FGFR1 and 2, TIE2, DDR2, TrkA, Eph2A, and RAF-1 . By inhibiting these kinases, Regorafenib hydrate effectively slows down or stops the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Regorafenib hydrate include Sorafenib, Trifluridine/Tipiracil, and Bevacizumab .
Uniqueness: Regorafenib hydrate is unique due to its broad spectrum of kinase inhibition, which gives it a distinct biochemical profile and pharmacological potency . Unlike Sorafenib, which is structurally related but lacks a fluorine atom, Regorafenib hydrate has broader antiangiogenic properties and more promising antineoplastic activities .
Properties
Molecular Formula |
C21H17ClF4N4O4 |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
4-[4-[[3-chloro-4-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate |
InChI |
InChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-14(15(22)8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2 |
InChI Key |
JPJZGOHCCWOLKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl)F.O |
Origin of Product |
United States |
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